![molecular formula C14H6N6O8S3 B14430918 2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole CAS No. 79236-82-1](/img/structure/B14430918.png)
2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiadiazole ring substituted with two 2,4-dinitrophenylsulfanyl groups, making it an interesting subject for research in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 2,4-dinitrophenylsulfanyl chloride with 2,5-diamino-1,3,4-thiadiazole under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dinitrophenyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its reactive dinitrophenyl groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole exerts its effects involves interactions with various molecular targets. The dinitrophenyl groups can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.
Comparación Con Compuestos Similares
1,3,4-Thiadiazole: A core structure in many bioactive molecules with antimicrobial and anticancer properties.
2,4-Dinitrophenylsulfanyl Derivatives: Compounds with similar reactivity and applications in biochemical research.
Uniqueness: 2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole stands out due to the combination of the thiadiazole ring and dinitrophenylsulfanyl groups, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Propiedades
| 79236-82-1 | |
Fórmula molecular |
C14H6N6O8S3 |
Peso molecular |
482.4 g/mol |
Nombre IUPAC |
2,5-bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C14H6N6O8S3/c21-17(22)7-1-3-11(9(5-7)19(25)26)29-13-15-16-14(31-13)30-12-4-2-8(18(23)24)6-10(12)20(27)28/h1-6H |
Clave InChI |
FZLUPDWJGIASMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NN=C(S2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


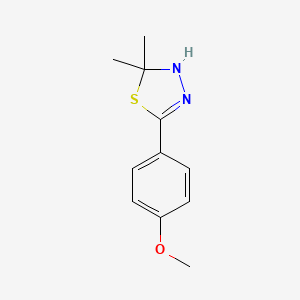
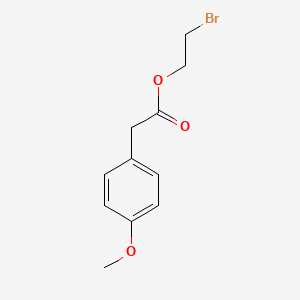
![(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B14430848.png)
![N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine](/img/no-structure.png)
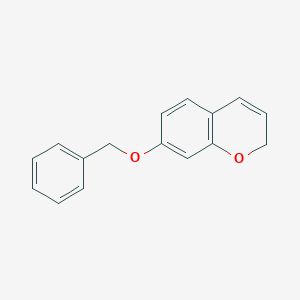
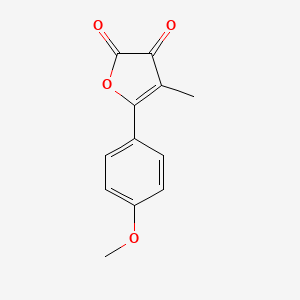
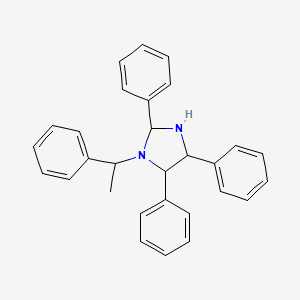


![1-[(Trifluoromethyl)sulfanyl]decane](/img/structure/B14430900.png)

![7-Methylbenzo[a]acridin-12(7H)-one](/img/structure/B14430912.png)
